1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
The compound 1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a pyridine carboxamide core substituted with a 2-chlorobenzyl group and a dihydrobenzodioxin moiety. The molecule’s design integrates a dihydropyridine scaffold, a common framework in pharmaceuticals, with aromatic substituents that may enhance target binding or metabolic stability. This compound’s uniqueness lies in its hybrid structure, combining a benzodioxin fragment (associated with redox modulation) and a chlorinated benzyl group (often linked to improved lipophilicity and receptor affinity) .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c22-17-4-2-1-3-14(17)12-24-13-15(5-8-20(24)25)21(26)23-16-6-7-18-19(11-16)28-10-9-27-18/h1-8,11,13H,9-10,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBWAVNGQASLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the chlorophenyl and benzodioxin groups. Key steps include:
Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the chlorophenyl group is introduced using a chlorophenylmethyl chloride and a Lewis acid catalyst.
Attachment of the Benzodioxin Moiety: This can be accomplished through a nucleophilic substitution reaction, where the benzodioxin group is introduced using a suitable nucleophile.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound substitutes the pyridine core with a 2-chlorophenylmethyl group, distinguishing it from analogues like AZ331/AZ257, which use furyl or bromophenyl groups. Chlorination may enhance electrophilic interactions or metabolic stability compared to bromine or methoxy groups .
Functional Group Variations: Unlike AZ331/AZ257, the target compound lacks thioether linkages, which are critical for sulfur-mediated interactions in some bioactive molecules .
Research Findings and Implications
Bioactivity Insights
- Benzodioxin Fragment : Present in CS-0309467, this group is associated with modulating oxidative stress pathways, analogous to natural compounds like salternamides .
- Chlorinated Aromatics: The 2-chlorophenyl group may improve blood-brain barrier penetration compared to non-halogenated analogues, as seen in CNS-targeting drugs .
Biological Activity
The compound 1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a derivative of the 1,4-dihydropyridine class, which has garnered attention due to its diverse biological activities. This article aims to synthesize current knowledge regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,4-dihydropyridine core fused with a benzodioxin moiety and a chlorophenyl substituent. Its molecular formula is , with a molecular weight of approximately 373.82 g/mol. The presence of the chlorophenyl group is significant as it may influence the compound's lipophilicity and interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of 1,4-dihydropyridines exhibit notable anticancer properties. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various pathways:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
| Study | Cancer Type | Effect |
|---|---|---|
| Breast Cancer | Induces apoptosis via mitochondrial pathway | |
| Lung Cancer | Inhibits cell migration and invasion |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. The benzodioxin structure contributes to its ability to disrupt microbial cell membranes.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective at low concentrations |
| Escherichia coli | Moderate inhibition observed |
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects attributed to similar compounds within the dihydropyridine class. These effects may be linked to antioxidant properties and modulation of neurotransmitter systems.
Case Study 1: Antitumor Efficacy
In a study published in Frontiers in Chemistry, researchers synthesized several 1,4-dihydropyridine derivatives and evaluated their antitumor efficacy in vitro. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines.
Case Study 2: Antimicrobial Testing
A comparative study analyzed the antimicrobial effectiveness of various dihydropyridine derivatives against clinical isolates. The results highlighted that the compound under investigation showed promising activity against resistant strains of bacteria.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in key metabolic pathways.
- Receptor Modulation : It might interact with specific receptors (e.g., GABA receptors) influencing neurotransmission.
- Oxidative Stress Reduction : Its antioxidant properties can mitigate oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
